Hexylguanidine monohydrochloride

Description

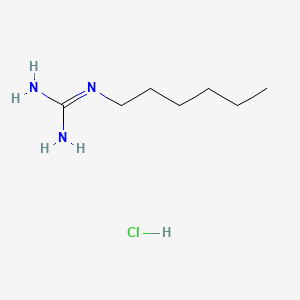

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83898-06-0 |

|---|---|

Molecular Formula |

C7H18ClN3 |

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-hexylguanidine;hydrochloride |

InChI |

InChI=1S/C7H17N3.ClH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H4,8,9,10);1H |

InChI Key |

GMWSAVIQMJXHLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN=C(N)N.Cl |

Origin of Product |

United States |

Computational and Theoretical Chemistry of Hexylguanidine Monohydrochloride Systems

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemistry employs the principles of quantum mechanics to study chemical systems. wikipedia.org For hexylguanidine monohydrochloride, these methods, particularly Density Functional Theory (DFT), are instrumental in understanding its fundamental molecular and electronic architecture. scirp.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no For this compound, this involves finding the most energetically favorable conformation of the hexylguanidinium cation and its position relative to the chloride anion.

Density Functional Theory (DFT) is a widely used and reliable method for these calculations, balancing computational cost and accuracy. nih.govarxiv.org The process iteratively adjusts the molecular geometry to minimize the total electronic energy, yielding precise information on bond lengths, bond angles, and dihedral angles. mdpi.com Functionals such as B3LYP combined with basis sets like 6-31G(d) or larger are commonly employed to achieve accurate geometries for organic molecules and their ions. scirp.orgnih.gov The optimization would account for the flexibility of the n-hexyl chain and the planar, resonance-stabilized guanidinium (B1211019) group. The resulting optimized structure is the foundation for calculating other molecular properties. ntnu.no

Table 1: Representative Data from DFT Geometry Optimization of Hexylguanidinium Cation This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and would be precisely calculated in a specific computational study.

| Parameter | Atoms Involved | Typical Optimized Value |

|---|---|---|

| Bond Length | C-N (Guanidinium) | ~1.34 Å |

| Bond Length | C-C (Alkyl Chain) | ~1.53 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Angle | N-C-N (Guanidinium) | ~120° |

| Bond Angle | C-C-C (Alkyl Chain) | ~112° |

| Dihedral Angle | C-C-C-C (Alkyl Chain) | ~180° (for anti-conformation) |

Once the geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity. d-nb.info These properties are derived from the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity and lower kinetic stability. d-nb.info

Global Reactivity Descriptors : From the HOMO and LUMO energies, several conceptual DFT reactivity indices can be calculated to predict global reactivity trends. researchgate.netmdpi.com These include:

Ionization Potential (IP ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ) : A measure of an atom's or molecule's ability to attract electrons (χ = -(EHOMO + ELUMO)/2). researchgate.net

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (ELUMO - EHOMO)/2). Hard molecules have a large energy gap, making them less reactive. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). scirp.orgresearchgate.net

Table 2: Key Electronic Properties and Reactivity Indices from DFT Calculations

| Property | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability; site of electrophilic attack |

| LUMO Energy (ELUMO) | - | Electron-accepting ability; site of nucleophilic attack |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Electrophilicity Index (ω) | μ²/2η | Propensity to act as an electrophile |

Molecular Simulation Techniques for Conformational and Interaction Analysis

While quantum methods are excellent for static electronic properties, molecular simulation techniques like Molecular Dynamics (MD) are used to explore the dynamic behavior and interactions of molecules over time.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. titech.ac.jpfrontiersin.org For this compound, an MD simulation can reveal:

Conformational Dynamics : The flexible hexyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape, determining the most probable shapes and the rate of transition between them. plos.org

Translational and Rotational Motion : The simulation tracks the movement of the hexylguanidinium cation and the chloride anion within a system, such as in an aqueous solution, providing insights into diffusion and transport properties. copernicus.org

Solvation Structure : When simulated in a solvent like water, MD can characterize the structure of the solvent molecules around the cation and anion, defining the solvation shells.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic coordinates. plos.org

This compound is characterized by strong intermolecular forces. The guanidinium group is a potent hydrogen bond donor due to its N-H groups, while the chloride ion is a hydrogen bond acceptor. libretexts.org Furthermore, a strong electrostatic (ionic) attraction exists between the positively charged hexylguanidinium cation and the negative chloride anion.

Computational modeling, particularly through MD simulations, can quantify these interactions. mdpi.com Analysis of MD trajectories allows for the detailed characterization of:

Hydrogen Bond Networks : The number, geometry (distance and angle), and lifetime of hydrogen bonds formed between the guanidinium group and the chloride anion or surrounding solvent molecules can be calculated. libretexts.orgdoubtnut.com

Ionic Pairing : The simulations can determine the extent of contact between the cation and anion, distinguishing between direct contact ion pairs and solvent-separated ion pairs. This is crucial for understanding the compound's behavior in solution.

Predictive Modeling of Chemical Attributes

Predictive modeling uses computational algorithms, including machine learning, to estimate the properties of a chemical based on its structure. plos.orgorientjchem.org These models are trained on large datasets of known compounds to learn structure-property relationships. nih.gov

For this compound, predictive models can estimate a range of attributes without the need for laboratory experiments. This is achieved by first calculating a set of "molecular descriptors" that numerically represent the molecule's structural and physicochemical features. These descriptors are then fed into a pre-trained model to predict properties such as:

Physical Properties : Boiling point, density, and solubility. scielo.br

Physicochemical Properties : The octanol-water partition coefficient (LogP), which is a measure of lipophilicity.

Biological Activity : Models trained on bioactivity data can predict potential interactions with biological targets like enzymes or receptors. mdpi.com

These predictive tools are valuable for high-throughput screening and for prioritizing compounds for further experimental study. habitablefuture.org

pKa Prediction and Protonation Equilibria Studies

The acid-base properties of hexylguanidine, like other guanidine (B92328) derivatives, are fundamental to its chemical behavior and interactions in aqueous environments. The guanidinium group is strongly basic and exists predominantly in its protonated form at physiological pH. Computational chemistry provides powerful tools to predict the acid dissociation constant (pKa) and to study the complex protonation equilibria of such molecules.

The prediction of pKa values for the guanidine functional group is known to be a challenging task for computational methods. nih.gov However, significant progress has been made using various theoretical approaches. One novel method involves using ab initio calculations to determine gas-phase equilibrium bond lengths, which are then correlated with aqueous pKa values. nih.gov This approach leverages the fact that changes in electronic structure upon protonation are reflected in the molecule's geometry. For the guanidine group, a strong linear correlation has been established between the C=N bond length and the experimental pKa. nih.gov Studies have demonstrated that this method can yield prediction errors of less than 0.5 pKa units for various guanidine-containing compounds. nih.govnih.gov

Beyond ab initio bond length methods, other computational strategies are employed for pKa prediction. rowansci.com Semi-empirical quantum chemical methods, such as AM1/COSMO and PM3/COSMO, offer a faster yet reasonably accurate alternative for predicting the pKa of amine groups in drug-like molecules. peerj.com These methods often calculate the pKa relative to a reference compound with a known experimental value, using an isodesmic reaction approach. peerj.com For complex molecules, challenges can arise from phenomena such as the presence of zwitterionic states, which can affect the accuracy of some models. peerj.com

The protonation state of hexylguanidine is not a simple binary switch but a dynamic equilibrium involving multiple forms. Depending on the pH of the solution, a zwitterionic compound can exist in several microforms: a cation, a zwitterion, a neutral species, and an anion. nih.gov The equilibria between these forms are described by a set of microconstants. nih.gov The study of these protonation equilibria is crucial, as the ionization state influences a molecule's conformation, solubility, and ability to interact with biological targets. unige.ch Theoretical models like the Site Binding Rotational Isomeric State (SBRIS) model have been developed to study the coupling between protonation states and conformational changes in molecules, treating both aspects on an equal footing. unige.ch These models can help rationalize how proton binding at one site influences the properties and conformation of the entire molecule. unige.ch

Table 1: Comparison of pKa Prediction Methods for Guanidine-Containing Compounds

| Method | Principle | Reported Accuracy | Reference |

|---|---|---|---|

| Ab Initio Bond Length Correlation | Linear correlation between calculated gas-phase C=N bond length and aqueous pKa. | Prediction errors < 0.5 pKa units. | nih.govnih.gov |

| Semi-Empirical (AM1/PM3 with COSMO/SMD) | Uses an isodesmic reaction approach relative to a reference compound. | RMSE values of 1.4 - 1.6 pH units for amines. | peerj.com |

| Machine Learning Interatomic Potentials | Uses machine learning as a low-cost surrogate for high-level quantum chemistry calculations. | Vastly accelerates calculations while mimicking quantum mechanics accuracy. | rowansci.com |

| Database-Driven (e.g., ACD/pKa) | Uses Hammett-type equations and a large database of experimental values for prediction. | Based on a database of >26,000 compounds. | acdlabs.com |

Derivation of Molecular Descriptors for Structure-Function Correlations

Molecular descriptors are numerical values that are the result of a logical and mathematical procedure, transforming chemical information encoded in a symbolic representation of a molecule into a useful number. wikipedia.orgscispace.com These descriptors are essential in computational chemistry for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By correlating descriptors with experimental data, it becomes possible to predict the properties and biological activities of new or untested compounds.

Theoretical molecular descriptors are broadly classified based on the dimensionality of the molecular representation from which they are derived. wikipedia.org

0D-descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D-descriptors: Derived from a structural formula (e.g., lists of functional groups, fingerprints).

2D-descriptors: Calculated from the 2D graph representation of the molecule (e.g., topological indices, connectivity indices).

3D-descriptors: Require the 3D coordinates of the atoms (e.g., steric descriptors, surface area, volume).

For Hexylguanidine, a variety of molecular descriptors can be computationally derived to characterize its physicochemical properties. These descriptors quantify aspects such as lipophilicity (XLogP3), size (molecular weight, exact mass), and hydrogen bonding capacity (hydrogen bond donor and acceptor counts). Such descriptors are foundational for building models that correlate the structure of hexylguanidine with its functional properties. For instance, the XLogP3 value provides an estimate of its partitioning between octanol (B41247) and water, a key factor in membrane permeability, while the topological polar surface area (TPSA) is related to drug transport characteristics.

Table 2: Computed Molecular Descriptors for N-Hexylguanidine

| Descriptor | Value | Description | Reference |

|---|---|---|---|

| Molecular Formula | C7H17N3 | The elemental composition of the molecule. | nih.gov |

| Molecular Weight | 143.23 g/mol | The sum of the atomic weights of all atoms in the molecule. | nih.gov |

| XLogP3 | 1.1 | A computed logarithm of the octanol/water partition coefficient, indicating lipophilicity. | nih.gov |

| Hydrogen Bond Donor Count | 3 | The number of hydrogen atoms attached to electronegative atoms (N, O). | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) with lone pairs. | nih.gov |

| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating conformational flexibility. | nih.gov |

| Exact Mass | 143.142247555 Da | The calculated mass of the most abundant isotopic species of the molecule. | nih.gov |

| Topological Polar Surface Area (TPSA) | 64.4 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | nih.gov |

| Heavy Atom Count | 10 | The number of non-hydrogen atoms in the molecule. | nih.gov |

Structure Activity Relationship Sar Frameworks for Hexylguanidine Monohydrochloride and Its Analogues

Methodological Approaches to Structure-Activity Correlation

To correlate chemical structure with biological activity, medicinal chemists employ several strategies. These include systematically altering different parts of the lead compound, such as hexylguanidine, and assessing the resulting changes in efficacy.

The alkyl chain is a critical component influencing the biological activity of guanidine (B92328) compounds. Studies involving the systematic variation of this chain have shown that its length, branching, and hydrophobicity are key modulators of potency.

For instance, research on guanidine alkyl derivatives has demonstrated that modifications to the alkyl chain directly impact biological outcomes such as norepinephrine (B1679862) release. While guanidine, methyl guanidine, and N,N-dimethyl guanidine enhance release, longer or differently substituted chains like propyl guanidine can abolish this effect. nih.gov This suggests an optimal range for the alkyl substituent's properties.

In the context of antimicrobial activity, modifications to the guanidinium (B1211019) alkyl chain, such as adding a methyl substituent or extending the methylene (B1212753) chain by one unit, have been shown to retain the initial potency of the parent compound. nih.gov Conversely, increasing the length of the guanidine alkyl chain has been associated with increased cytotoxicity. researchgate.net Similarly, in studies of other antimicrobial agents like lipopeptides and quinone derivatives, the length and hydrophobicity of alkyl chains were found to be crucial, with optimal lengths leading to maximum activity. nih.govmdpi.com

| Compound ID | Modification from Parent Compound (L15) | S. aureus MIC (µM) | E. coli MIC (µM) |

|---|---|---|---|

| L15 (Parent) | - | 1.56 | 12.5 |

| D09 | Removal of phenyl ring | >100 | >100 |

| D17 | Adjacent methyl on alkyl chain | 1.56 | 25.0 |

| D18 | Methylene extension on alkyl chain | 1.56 | 25.0 |

Isosteric replacement, the substitution of one chemical group with another that possesses similar physical or chemical properties, is a fundamental strategy in drug design. nih.govresearchgate.net When applied to the guanidine moiety, this approach helps to determine the indispensability of its specific structural and electronic features for biological activity.

The guanidine group is basic and typically protonated at physiological pH, which can affect properties like membrane permeability. nih.gov Replacing the guanidine group with isosteres such as thiourea (B124793), 2-aminoimidazole, or acyl guanidine has been shown to significantly impact activity. For example, replacing the guanidine in a pyridinyl-guanidine compound with its isosteric thiourea analogue resulted in an inactive compound, emphasizing the critical role of the guanidine moiety itself. mdpi.com

Further studies have shown that derivatives with reduced basicity, such as acyl guanidine and 2-aminoimidazole analogues, lack any significant antimicrobial activity. nih.gov This suggests that the high basicity and the specific hydrogen bonding pattern of the guanidinium group are crucial for target binding and are not easily mimicked by other functional groups. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method allows for the prediction of the activity of new, unsynthesized molecules.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For guanidine derivatives, a variety of descriptors have been found to be relevant depending on the biological activity being studied.

Lipophilicity and Hydrophobicity: In QSAR studies of antimicrobial biguanide (B1667054) isosteres, a parabolic dependence on lipophilicity (logP) was observed, indicating an optimal level of fat solubility for activity. researchgate.net

Electronic Properties: Descriptors such as ionization potential have been successfully used to model the sweetness of sucrose (B13894) and guanidine derivatives. scielo.org.zaajol.info For antibacterial iminoguanidines, descriptors related to charge distribution, like the Centered Broto-Moreau autocorrelation (ATSC0c), have shown a positive contribution to activity. integrityresjournals.orgresearchgate.net

Steric and Shape Properties: Molecular shape and flexibility have been identified as important factors for the urokinase-type plasminogen activator (uPA) inhibitory activity of certain pyridinylguanidines. nih.gov Molar refractivity, a measure of molecular volume and polarizability, has also been a key descriptor in QSAR models for guanidine derivatives. scielo.org.zaresearchgate.net

2D Autocorrelation Descriptors: In some models, descriptors like the Broto-Moreau autocorrelation of lag 7 weighted by van der Waals volume (ATS7v) have shown a negative contribution, suggesting that decreasing this value could lead to increased activity. integrityresjournals.orgresearchgate.net

Atom-Pair Descriptors: Specific descriptors that identify the frequency of certain atom pairs at specific bond distances, such as fsp2Nsp3O9B (frequency of an sp3-hybridized oxygen atom at nine bonds from an sp2-hybridized nitrogen), can indirectly highlight the importance of the guanidine moiety for activity. nih.gov

| Descriptor Type | Example Descriptor | Relevance/Influence on Activity | Reference |

|---|---|---|---|

| Lipophilicity | logP | Parabolic dependence for antimicrobial activity. | researchgate.net |

| Electronic | Ionization Potential (IP) | Models sweetness of guanidine derivatives. | scielo.org.za |

| Electronic/Topological | ATSC0c | Positive contribution to antibacterial activity. | integrityresjournals.org |

| Steric/Shape | Molar Refractivity (MR) | Important descriptor for modeling sweetness. | scielo.org.za |

| 3D/Atom-Pair | fsp2Nsp3O9B | Indirectly identifies the importance of the guanidine moiety for anti-thrombotic activity. | nih.gov |

A QSAR model is only useful if it is statistically robust and has strong predictive power. Therefore, rigorous validation is essential. This involves both internal and external validation techniques to assess the model's reliability and its ability to predict the activity of new compounds. mdpi.com

Internal Validation assesses the stability and robustness of the model using the training set data from which it was generated. Common methods include:

Leave-One-Out (LOO) Cross-Validation (Q² or Q²_LOO): In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and it then predicts the activity of the removed compound. This is repeated for every compound. A high Q² value (typically > 0.6) indicates good internal predictive ability. mdpi.com

Y-scrambling: The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. A valid model should have very low correlation coefficients for the scrambled data, confirming that the original correlation was not due to chance. mdpi.com

External Validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model's development. Key statistical metrics include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data.

Predictive R² (R²_pred or Q²_ext): Measures how well the model predicts the activity of the test set. A high value (e.g., > 0.7) is desirable. nih.govfrontiersin.org

Concordance Correlation Coefficient (CCC): Evaluates the agreement between observed and predicted values for the external test set, with a value > 0.85 often considered a threshold for a good model. mdpi.com

| Metric | Description | Typical Threshold for a Good Model |

|---|---|---|

| R² | Coefficient of determination (goodness-of-fit) | > 0.7 |

| Q²_LOO | Cross-validated R² (internal predictivity) | > 0.6 |

| Q²_F1, Q²_F2, Q²_F3 | Metrics for external predictivity | > 0.7 |

| CCC | Concordance Correlation Coefficient (external validation) | > 0.85 |

| R²_ex or R²_pred | R² for the external test set | > 0.7 |

Mechanistic Insights into Molecular Recognition and Binding

The guanidinium group, the protonated form of guanidine present at physiological pH, is central to the molecular recognition capabilities of compounds like hexylguanidine monohydrochloride. Its unique properties allow it to act as a versatile binding motif for various biological targets. nih.govsci-hub.se

The guanidinium ion's positive charge is delocalized over three nitrogen atoms due to resonance, resulting in a planar, Y-shaped structure. This geometry, combined with its high basicity (pKa ≈ 13.5), allows it to form strong, bidentate hydrogen bonds and favorable electrostatic (ion-pairing) interactions with anionic functional groups. sci-hub.sescispace.com

This ability is frequently utilized in biological systems, where the arginine side chain, which contains a guanidinium group, plays a critical role in the active sites of numerous enzymes and proteins. scispace.comd-nb.info It is particularly effective at recognizing and binding oxoanions such as carboxylates (from aspartate or glutamate (B1630785) residues) and phosphates (from ATP, DNA, or RNA). researchgate.netnih.gov This interaction is often stabilized within the hydrophobic interior of proteins, which shields the ion pair from the competing solvation effects of water. sci-hub.se

In synthetic analogues, the guanidinium moiety is designed to mimic these natural recognition processes. scispace.com For example, docking studies have shown that the guanidine group of some ligands forms a hydrogen-bond network with key amino acid residues, such as asparagine and alanine, in the binding sites of muscarinic receptors. acs.org The ability of the guanidinium group to engage in these specific, high-affinity interactions is a primary driver of the biological activity of many guanidine-containing compounds.

Analysis of Guanidine-Macromolecule Interaction Modes

The guanidinium group, the core functional moiety of hexylguanidine, plays a pivotal role in its interaction with macromolecules. This positively charged group can engage in a variety of non-covalent interactions, which are fundamental to its biological activity. mit.edu

The planar, Y-shaped geometry of the guanidinium group, with its delocalized positive charge across three nitrogen atoms, allows for versatile binding modes. mit.edu It can act as a multidentate hydrogen bond donor, forming strong interactions with negatively charged or polar residues on a macromolecule's surface. mit.edusci-hub.se Research on the interaction of guanidinium ions with model peptides has shown that they can interact with planar amino acid side chains like arginine, tryptophan, and glutamine in a stacking manner. nih.gov Weaker interactions with hydrophobic surfaces composed of aliphatic side chains have also been observed. nih.gov

A key interaction for the guanidinium group is the formation of salt bridges with negatively charged amino acid residues, particularly aspartate and glutamate. ontosight.ai These interactions are exceptionally strong and are a primary driving force for the binding of guanidinium-containing molecules to proteins. ontosight.aimdpi.com In addition to direct hydrogen bonding, the guanidinium group can participate in cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. core.ac.uk

The specific interactions of the guanidinium group are critical for the recognition and binding of various substrates and inhibitors to enzymes and receptors. acs.orgkisti.re.kr For instance, studies on guanidino-group modifying enzymes have revealed that conserved acidic residues in the catalytic site form hydrogen bonds with the substrate's guanidino group, while arginine residues on the enzyme recognize the carboxyl group of the substrate, thereby fixing its orientation. researchgate.net

The binding affinity of alkylguanidines to specific enzymes can be quantified. A study on the binding of various alkylguanidines to the oxygenase domain of inducible nitric oxide synthase (iNOS) provides valuable insights into how alkyl chain length affects affinity. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.

| Compound | Dissociation Constant (Kd) for iNOS (µM) |

|---|---|

| Methylguanidine | 140 |

| Ethylguanidine | 60 |

| Propylguanidine | 30 |

| Butylguanidine | 20 |

This table presents the dissociation constants (Kd) of various N-alkylguanidines for the oxygenase domain of inducible nitric oxide synthase (iNOS). The data demonstrates that the binding affinity increases with the length of the alkyl chain from methyl to butyl. Data sourced from a study on the relationship between the structure of guanidines and their binding to iNOS. nih.gov

Influence of Lipophilicity on Substrate Association

The lipophilicity, or hydrophobicity, of a molecule is a critical determinant of its ability to interact with biological targets. nih.gov In the case of this compound and its analogues, the hexyl alkyl chain imparts a significant degree of lipophilicity to the molecule. This lipophilic character plays a crucial role in the association of the compound with its substrate, often by facilitating its passage through biological membranes and enhancing its binding to hydrophobic pockets within a protein. nih.gov

For example, studies on the inhibition of Na+,K+-ATPase by alkyl-monoguanidinium compounds have shown a clear trend where the inhibitory potency increases with the length of the alkyl chain from C3 to C10. researchgate.net This suggests that the increased hydrophobicity of the longer alkyl chains leads to stronger interactions with the enzyme. researchgate.net Similarly, research on antimicrobial guanidinium compounds has demonstrated that increasing the lipophilicity through longer alkyl chains can improve antimicrobial potency. sci-hub.senih.gov

The following table lists the calculated logP (ClogP) values for a series of N-alkylguanidines, providing a quantitative measure of their lipophilicity.

| Compound | Calculated logP (ClogP) |

|---|---|

| Methylguanidine | -1.23 |

| Ethylguanidine | -0.72 |

| Propylguanidine | -0.21 |

| Butylguanidine | 0.30 |

| Pentylguanidine | 0.81 |

| Hexylguanidine | 1.32 |

This table shows the calculated logP (ClogP) values for a series of N-alkylguanidines. The increasing ClogP value with the addition of each methylene group indicates a progressive increase in lipophilicity. These values are theoretical calculations and serve as an estimation of the compounds' hydrophobic character.

Advanced Analytical Methodologies for the Characterization and Quantification of Hexylguanidine Monohydrochloride

Chromatographic Separation Techniques for Guanidine (B92328) Derivatives

Chromatography is a primary tool for separating guanidino compounds from complex matrices. researchgate.net The choice between gas and liquid chromatography is largely dictated by the volatility and thermal stability of the analyte or its derivative.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile compounds. researchgate.net Since hexylguanidine monohydrochloride is a salt and thus non-volatile, its analysis by GC requires a pre-column derivatization step to convert it into a thermally stable and volatile product. researchgate.netresearchgate.net This process is essential for preventing thermal degradation in the GC inlet and enabling transit through the analytical column.

Commonly, the guanidino group is targeted for derivatization. Reagents such as hexafluoroacetylacetone (B74370) and ethyl chloroformate can be used to create volatile derivatives suitable for GC analysis. researchgate.netresearchgate.netresearchgate.net Once derivatized, the compounds are separated on a capillary column, such as a DB-5MS or HP-5, which consists of a nonpolar stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane). researchgate.netresearchgate.netnih.govhmdb.ca The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.netresearchgate.netnih.gov

Following separation, mass spectrometry (MS) is used for detection and identification. The MS detector fragments the eluting molecules into characteristic ions, producing a mass spectrum that serves as a chemical fingerprint, allowing for definitive identification and quantification. Flame Ionization Detection (FID) is also a viable, though less specific, alternative for detection. researchgate.netresearchgate.net

Table 1: Example GC Conditions for Analysis of Derivatized Guanidine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) | researchgate.netresearchgate.net |

| Carrier Gas | Nitrogen | researchgate.netresearchgate.net |

| Flow Rate | 1-3 mL/min | researchgate.netresearchgate.net |

| Oven Program | Initial 90°C, ramp at 10-25°C/min to 220-260°C | researchgate.netresearchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Non-Volatile Forms

Liquid chromatography is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. thermofisher.com Various LC modes can be employed for the separation of guanidine derivatives.

Reversed-Phase (RP) HPLC: This is a common technique where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. For highly polar compounds like hexylguanidine, retention can be poor. To overcome this, ion-pairing agents can be added to the mobile phase to increase retention on the column. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This technique has been successfully applied to the analysis of various guanidine derivatives in aqueous samples. nih.gov

Ion-Exchange Chromatography (IC): Given that hexylguanidine is strongly basic (pKa ~12.5) and exists as a cation, cation-exchange chromatography is a highly effective separation method. thermofisher.comsielc.com This technique separates molecules based on their charge interactions with the stationary phase.

For detection, mass spectrometry (LC-MS or LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. nih.govresearchgate.netnih.gov Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent before they enter the mass spectrometer. This powerful combination allows for the quantification of guanidine derivatives at very low concentrations in complex environmental and biological matrices. nih.govresearchgate.netnih.gov

Derivatization Chemistry for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.comlibretexts.org For guanidines like hexylguanidine, this is done to enhance volatility for GC analysis or to introduce a chromophore or fluorophore for improved detection in LC. researchgate.net

Optimization of Reaction Conditions for Quantitative Derivatization

For a derivatization reaction to be useful for quantitative analysis, it must be reproducible and proceed to completion. Optimization of reaction conditions is therefore critical. Key parameters that are typically optimized include:

pH: The reactivity of the guanidino group is highly dependent on pH. Many derivatization reactions, such as those with ninhydrin (B49086) or for guanidination of primary amines, require alkaline conditions (pH 9-11.3) to ensure the target group is deprotonated and nucleophilic. researchgate.netresearchgate.netnih.govresearchgate.net

Temperature and Time: The reaction kinetics are influenced by temperature and duration. For example, derivatization with glyoxal (B1671930) requires heating at 80°C for 20 minutes for optimal results, while reactions with benzoin (B196080) may require 100°C for 5 minutes. researchgate.netresearchgate.net These parameters must be carefully controlled to ensure the reaction is complete without causing degradation of the analyte or derivative.

Reagent Concentration: The concentration of the derivatizing reagent must be in sufficient excess to drive the reaction to completion, ensuring that all analyte molecules are converted to the derivative. researchgate.net The optimal concentration is determined experimentally by varying the amount of reagent and observing the analytical response. researchgate.net

Solvent/Matrix: The choice of solvent is important for solubilizing both the analyte and the reagent and can influence reaction rates. After derivatization, an extraction step (e.g., with chloroform) may be necessary to transfer the derivative into a solvent compatible with the chromatographic system. researchgate.net

Systematic studies are often performed where each parameter is varied while others are held constant to find the optimal conditions that yield the highest and most reproducible analytical signal. researchgate.netresearchgate.net

Post-Column Derivatization Strategies for Spectroscopic Detection

Post-column derivatization (PCD) is a technique used in HPLC where the derivatizing reagent is introduced to the column eluent after the analytical separation has occurred but before detection. actascientific.com This approach is advantageous because it avoids the potential for creating multiple derivative products or derivatives that are difficult to separate chromatographically. actascientific.com

The process involves using a second pump to deliver the reagent, which is then mixed with the column effluent in a reaction coil. nih.gov The temperature of this coil is often controlled to ensure a rapid and complete reaction before the flow stream enters the detector. actascientific.com

For guanidino compounds, PCD is commonly employed with fluorescence detection. A well-established method uses ninhydrin as the post-column reagent. nih.govnih.gov The separated guanidino compounds elute from the column and are mixed with a stream of ninhydrin in an alkaline solution. nih.gov The resulting fluorescent products are then detected, providing high sensitivity and selectivity. nih.govnih.gov This strategy avoids potential issues with the stability of the pre-formed derivatives. actascientific.com

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Elucidation

The unambiguous determination of the chemical structure of this compound relies on the synergistic application of powerful analytical techniques. Spectroscopic methods, which probe the interaction of molecules with electromagnetic radiation, and spectrometric methods, which measure the mass-to-charge ratio of ions, provide complementary information essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule and providing insights into its three-dimensional conformation in solution. Through the analysis of chemical shifts, coupling constants, and various 2D NMR experiments, the connectivity of atoms and their spatial relationships can be meticulously mapped.

For this compound, ¹H and ¹³C NMR spectroscopy are fundamental. The proton (¹H) NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their immediate chemical environment. The carbon-¹³ (¹³C) NMR spectrum, in turn, reveals the number of distinct carbon environments.

The flexible nature of the n-hexyl chain in this compound results in time-averaged NMR signals. Rotations around the carbon-carbon single bonds are rapid on the NMR timescale at room temperature, leading to simplified spectra where chemically equivalent protons and carbons at a distance from the guanidinium (B1211019) group show averaged chemical shifts. However, proximity to the electron-withdrawing guanidinium head group induces a chemical shift gradient along the alkyl chain.

The guanidinium group itself presents a unique spectroscopic feature. Due to resonance delocalization of the positive charge across the three nitrogen atoms, the planarity of this group is enforced. The protons attached to the nitrogen atoms may exhibit broad signals due to chemical exchange with the solvent and quadrupole broadening effects from the nitrogen nuclei. Their chemical shifts are also highly dependent on the solvent and temperature.

Predicted ¹H NMR Data for this compound:

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1' (CH₂) | 3.1 - 3.3 | Triplet | 2H |

| H-2' (CH₂) | 1.5 - 1.7 | Quintet | 2H |

| H-3', H-4' (CH₂) | 1.2 - 1.4 | Multiplet | 4H |

| H-5' (CH₂) | 1.2 - 1.4 | Multiplet | 2H |

| H-6' (CH₃) | 0.8 - 1.0 | Triplet | 3H |

| NH₂ | 7.0 - 8.0 | Broad Singlet | 4H |

Predicted ¹³C NMR Data for this compound:

| Assignment | Predicted Chemical Shift (ppm) |

| C=N (Guanidinium) | 157 - 159 |

| C-1' (CH₂) | 41 - 43 |

| C-2' (CH₂) | 29 - 31 |

| C-3' (CH₂) | 26 - 28 |

| C-4' (CH₂) | 31 - 33 |

| C-5' (CH₂) | 22 - 24 |

| C-6' (CH₃) | 13 - 15 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₁₇N₃·HCl), the molecular formula of the protonated cation is [C₇H₁₈N₃]⁺. The theoretical monoisotopic mass of this ion can be calculated with high precision.

Theoretical Monoisotopic Mass Calculation:

C₇: 7 x 12.000000 = 84.000000

H₁₈: 18 x 1.007825 = 18.140850

N₃: 3 x 14.003074 = 42.009222

Total Mass: 144.149072 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides strong evidence for the proposed elemental composition.

Table of HRMS Data:

| Ion | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) |

| [C₇H₁₈N₃]⁺ | 144.149072 | 144.1491 ± 0.0005 |

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. Upon collisional activation, the protonated Hexylguanidine ion will break apart in a predictable manner. Common fragmentation pathways for alkylguanidines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the guanidinium group, leading to the loss of an alkyl radical.

Loss of neutral molecules: Fragmentation of the guanidinium head group can lead to the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂).

Cleavage within the alkyl chain: Fragmentation can also occur at various points along the hexyl chain, leading to a series of characteristic fragment ions.

The analysis of these fragment ions allows for the confirmation of both the alkyl chain structure and the guanidinium moiety, providing a comprehensive structural verification.

Hexylguanidine Monohydrochloride As a Core Scaffold in Chemical Design

Scaffold Engineering and Rational Design Principles

The design of novel molecules with specific functions often relies on the use of "privileged scaffolds" – molecular frameworks that are able to interact with multiple, unrelated biological targets. nih.govnih.gov The guanidinium (B1211019) group, the core of hexylguanidine, is considered one such privileged scaffold due to its remarkable biological and chemical properties. nih.govcnr.it

The guanidinium group possesses a unique combination of features that make it a privileged scaffold in chemical design. nih.govfrontiersin.org Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a planar, Y-shaped cation with strong basicity (pKa ≈ 13.5). kent.ac.uk This high basicity ensures that the guanidinium group remains protonated over a wide pH range, a crucial property for interactions in biological systems. researchgate.net

The key properties of the guanidinium scaffold are summarized below:

| Property | Description | Significance in Chemical Design |

| High Basicity | pKa of the conjugate acid is approximately 13.5, making it one of the strongest organic bases. | Ensures a stable positive charge over a broad pH range, crucial for electrostatic interactions. kent.ac.ukresearchgate.net |

| Charge Delocalization | The positive charge is distributed over the three nitrogen atoms and the central carbon atom. | Reduces the localized charge density, allowing for more favorable, less disruptive interactions with biological molecules. |

| Planar Geometry | The guanidinium group is planar, with bond angles of approximately 120°. | Provides a defined and predictable geometry for designing specific binding interactions. Current time information in Bangalore, IN. |

| Hydrogen Bonding | The three N-H groups can act as hydrogen bond donors. | Enables the formation of multiple hydrogen bonds, leading to strong and specific binding to target molecules, particularly those with carboxylate or phosphate (B84403) groups. frontiersin.orgosti.gov |

| Cation-π Interactions | The planar, electron-deficient guanidinium group can interact favorably with electron-rich aromatic systems. | Offers an additional mode of non-covalent interaction for molecular recognition. numberanalytics.com |

These properties collectively allow the guanidinium group to engage in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and cation-π interactions, making it a powerful tool for molecular recognition. frontiersin.orgnih.gov

The hexylguanidine scaffold can be readily functionalized to create a diverse library of compounds with tailored properties. The hexyl chain provides a lipophilic handle that can be modified, while the guanidinium group itself can be further substituted. Strategies for diversification can be broadly categorized as follows:

Substitution on the Guanidinium Nitrogens: The nitrogen atoms of the guanidine (B92328) group can be substituted with various functional groups. This can alter the basicity, steric hindrance, and hydrogen-bonding capabilities of the scaffold. For instance, introducing bulky substituents can create specific binding pockets or control the aggregation behavior of the molecule.

Attachment of Functional Moieties: The hexylguanidine scaffold can be appended to other molecular entities, such as fluorescent tags, polymers, or pharmacophores, to create multifunctional molecules. This strategy is often employed in the development of probes, sensors, and drug delivery systems. utwente.nl

The synthesis of guanidine derivatives is well-established and can be achieved through various methods, including the guanylation of primary amines using reagents like N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine. libretexts.org This allows for the systematic modification of the hexylguanidine scaffold to explore a wide chemical space. umich.edu

Supramolecular Assemblies and Advanced Materials Science Applications

The ability of the guanidinium group to participate in strong and directional non-covalent interactions makes hexylguanidine monohydrochloride an excellent candidate for the construction of supramolecular assemblies and advanced materials. numberanalytics.commdpi.com

The guanidinium cation is a powerful organizing motif in supramolecular chemistry due to its ability to form robust and specific non-covalent interactions. Current time information in Bangalore, IN. Its planar geometry and multiple hydrogen bond donors allow it to form well-defined structures with complementary molecules, particularly anions. Current time information in Bangalore, IN.magtech.com.cn The key non-covalent interactions involving the guanidinium group in supramolecular chemistry include:

Guanidinium-Carboxylate/Phosphate Pairing: The bidentate hydrogen bonding between the guanidinium group and carboxylate or phosphate anions is a highly favorable and common interaction motif. osti.govexobiologie.fr This interaction is fundamental to the recognition of amino acid side chains and phosphorylated species in biological systems.

Anion Templation: The strong binding affinity of the guanidinium group for various anions can be exploited to direct the formation of specific supramolecular architectures. The anion acts as a template, organizing the guanidinium-containing molecules around it. Current time information in Bangalore, IN.

Self-Assembly into Higher-Order Structures: Amphiphilic guanidinium derivatives, such as hexylguanidine, can self-assemble in solution to form micelles, vesicles, or liquid crystalline phases. pitt.edu The hydrophobic hexyl chains drive the aggregation, while the charged guanidinium headgroups mediate the interactions at the interface.

These interactions have been harnessed to create a variety of supramolecular structures, including ion-pair receptors, transmembrane transporters, and self-assembled gels. Current time information in Bangalore, IN.nih.gov

The multivalent binding capabilities of the guanidinium group have led to the development of "molecular glues," molecules designed to adhere to and modulate the function of biomolecules. kent.ac.ukresearchgate.net Guanidinium-based molecular glues often feature multiple guanidinium groups appended to a flexible or rigid scaffold, allowing them to bind to multiple anionic sites on a protein or nucleic acid surface. researchgate.net

Cyclometalated iridium(III) polypyridine complexes functionalized with dendritic guanidinium moieties have been developed as molecular glues for applications in bioimaging and therapy. These complexes have shown the ability to bind to proteins like bovine serum albumin with high affinity. The binding affinities of these guanidinium-based molecular glues are comparable to previously reported systems, indicating that the adhesive properties of the guanidinium moieties are retained after modification.

In ligand systems, the guanidinium group can act as a strong and selective binder for anionic guests. researchgate.net The rational design of guanidinium-based receptors has led to systems capable of selective extraction of anions from aqueous solutions.

Fundamental Investigations into Interactions with Biological Systems

The guanidinium group is a key player in a multitude of biological processes, primarily due to its presence in the side chain of the amino acid arginine. osti.gov The interactions of arginine residues are crucial for protein structure, enzyme catalysis, and molecular recognition. osti.gov Therefore, understanding the fundamental interactions of simpler guanidinium compounds like this compound with biological systems is of great interest.

The interaction of guanidinium-containing molecules with biological macromolecules is largely governed by the same non-covalent forces that drive their supramolecular assembly. nih.gov The positively charged guanidinium headgroup can interact strongly with negatively charged components of cell membranes, such as phospholipids, and with the phosphate backbone of DNA. nih.gov The hexyl tail of this compound would facilitate its partitioning into the hydrophobic core of lipid membranes.

Studies on cationic cholesterol derivatives with guanidinium headgroups have shown that these molecules are efficient for gene transfection, suggesting that the guanidinium group plays a key role in the interaction with and condensation of DNA. The resulting lipid/DNA complexes form highly ordered multilamellar domains. Furthermore, the interaction of guanidinium compounds with proteins can lead to changes in protein structure and stability.

The following table summarizes the key biological macromolecules and the nature of their interaction with the guanidinium moiety:

| Biological Macromolecule | Key Interacting Group | Nature of Interaction |

| Proteins | Carboxylate side chains (Asp, Glu), Phosphorylated residues (pSer, pThr, pTyr) | Electrostatic interactions, Hydrogen bonding osti.gov |

| DNA/RNA | Phosphate backbone | Electrostatic interactions, Hydrogen bonding nih.gov |

| Cell Membranes | Phospholipid headgroups | Electrostatic interactions, Hydrogen bonding |

| Cell Membranes | Lipid tails | Hydrophobic interactions (mediated by the hexyl chain) |

These fundamental interactions form the basis for the diverse biological activities reported for guanidine-containing compounds and highlight the potential of this compound as a tool to probe and modulate biological systems. cnr.it

Biophysical Studies of Hexylguanidine Interactions with Model Membranes

The interaction of this compound with biological membranes is a critical aspect of its molecular activity. While direct biophysical studies on hexylguanidine are limited, research on analogous alkylguanidinium compounds provides significant insights into how the hexyl derivative likely interacts with model lipid membranes. These studies reveal a multifaceted interaction mechanism driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.

The primary driving force for the initial interaction of the guanidinium headgroup with lipid bilayers is electrostatic attraction. The guanidinium group, with a pKa of approximately 13.5, is permanently protonated and positively charged at physiological pH. This positive charge facilitates a strong interaction with the negatively charged headgroups of anionic phospholipids, such as phosphatidylglycerol (PG), which are prevalent in bacterial membranes. This electrostatic interaction is a key factor in the membrane-disrupting capabilities of many guanidinium-containing compounds. Studies on polymeric guanidine compounds have shown that they rapidly accumulate and interact with anionic lipid membranes compared to zwitterionic or cationic membranes.

Beyond simple electrostatic attraction, the guanidinium group can form specific hydrogen bonds with the phosphate groups of phospholipids. Solid-state NMR studies on arginine-rich peptides have provided direct evidence for the formation of a bidentate hydrogen-bonding complex between the guanidinium group and two phosphate oxygens on the lipid headgroup. meihonglab.com This interaction is not only stabilizing but can also induce conformational changes in the lipid headgroup region and lead to localized dehydration of the membrane surface. It is proposed that this guanidinium-phosphate complexation can facilitate the translocation of the cationic group into the more hydrophobic core of the membrane, a process that would otherwise be energetically unfavorable. nih.gov

The interplay between the hydrophilic, charged guanidinium headgroup and the hydrophobic hexyl tail gives hexylguanidine amphiphilic properties, allowing it to act as a surfactant. At the air-water interface, these molecules will orient themselves with the guanidinium group in the aqueous phase and the hexyl tail in the air. When interacting with a lipid bilayer, a similar partitioning occurs, with the headgroup anchored at the interface and the tail penetrating the hydrocarbon core. The balance between these interactions determines the partitioning coefficient of the molecule between the aqueous phase and the membrane.

The following table summarizes the key interactions and their biophysical consequences based on studies of analogous compounds.

| Type of Interaction | Interacting Groups | Biophysical Consequence | Supporting Evidence from Analogous Systems |

| Electrostatic Attraction | Guanidinium (positive charge) and Anionic Lipid Headgroups (e.g., PG) | Initial binding and accumulation at the membrane surface. | Polymeric guanidines show rapid accumulation at anionic lipid membranes. nih.gov |

| Hydrogen Bonding | Guanidinium N-H donors and Phospholipid Phosphate Oxygens | Stabilization of binding, dehydration of membrane surface, potential for translocation. | Solid-state NMR shows guanidinium-phosphate complexes in arginine-rich peptides. meihonglab.comnih.gov |

| Hydrophobic Interaction | Hexyl chain and Lipid Acyl Chains | Insertion into the membrane core, perturbation of lipid packing, increased membrane fluidity. | Longer alkyl chains in N-acyl-L-arginine esters lead to greater membrane disruption. Lipophilic tail is crucial for the activity of lipoguanidines. researchgate.net |

Exploration of Guanidine as a Ligand for Specific Biomolecular Recognition (Mechanism Focused)

The guanidinium group, the functional core of hexylguanidine, is not only pivotal for membrane interactions but also serves as a highly effective ligand for specific recognition by biomacromolecules, most notably RNA and proteins. The mechanism of this recognition is a sophisticated interplay of hydrogen bonding, electrostatic interactions, and cation-π stacking, which allows for high affinity and specificity.

A prime example of specific guanidinium recognition is found in guanidine-I riboswitches, which are RNA elements that regulate gene expression in bacteria in response to guanidine binding. meihonglab.com X-ray crystallography studies of these riboswitches have revealed a precisely organized binding pocket that completely envelops the guanidinium ion. meihonglab.com The recognition mechanism is characterized by an exhaustive network of hydrogen bonds. The planar, trigonal geometry of the guanidinium cation presents six hydrogen bond donors, and in the riboswitch binding pocket, every one of these donors is satisfied by interactions with the surrounding RNA. meihonglab.com Specifically, the guanidinium ion forms hydrogen bonds with the functional groups of guanine (B1146940) bases and the phosphate oxygen atoms of the RNA backbone. meihonglab.com

This extensive hydrogen-bonding network is a key determinant of the high specificity of the riboswitch for guanidine. It allows the riboswitch to discriminate against other guanidino-containing metabolites, such as arginine, where the additional bulk of the amino acid backbone would create steric clashes within the confined binding pocket. meihonglab.com

In addition to hydrogen bonding, cation-π interactions play a crucial role in stabilizing the guanidinium ligand within its binding site. The positively charged guanidinium ion can interact favorably with the electron-rich faces of aromatic nucleobases, such as guanine. meihonglab.com In the guanidine-I riboswitch, the guanidinium ligand is sandwiched between guanine bases, facilitating these stabilizing cation-π interactions. meihonglab.com These interactions are particularly significant in the context of a biological environment as they are less susceptible to screening by water molecules compared to simple salt bridges.

The principles of guanidinium recognition are not limited to RNA. In proteins, the guanidinium side chain of arginine is frequently involved in molecular recognition events through similar mechanisms. Arginine residues are often found at protein-protein interfaces and in enzyme active sites, where they form salt bridges and hydrogen bonds with acidic residues like aspartate and glutamate (B1630785). Furthermore, the guanidinium group of arginine can participate in cation-π interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, contributing to the stability of protein structures and protein-ligand complexes.

The table below details the key mechanistic features of guanidinium as a ligand in biomolecular recognition.

| Interaction Mechanism | Description | Role in Recognition | Example |

| Multivalent Hydrogen Bonding | The six hydrogen bond donors of the guanidinium cation form an extensive network of hydrogen bonds with acceptor groups on the biomolecule. | Provides high affinity and is a primary determinant of specificity by requiring a precise geometric arrangement of acceptor atoms. | Guanidine-I riboswitch forms hydrogen bonds with guanine bases and phosphate oxygens. meihonglab.com |

| Cation-π Interactions | The positive charge of the guanidinium ion interacts with the electron-rich face of aromatic rings (e.g., nucleobases, aromatic amino acids). | Stabilizes the ligand in the binding pocket and contributes to binding affinity. | Guanidinium stacking with guanine bases in the guanidine-I riboswitch. meihonglab.com |

| Shape Complementarity/Steric Exclusion | The size and shape of the binding pocket are tailored to fit the guanidinium ion specifically. | Prevents the binding of larger guanidino-containing molecules, thereby enhancing specificity. | The enclosed binding pocket of the guanidine-I riboswitch excludes arginine. meihonglab.com |

| Electrostatic Interactions | The overall positive charge of the guanidinium cation is attracted to negatively charged regions of the biomolecule (e.g., phosphate backbone of RNA). | Contributes to the initial long-range attraction and overall binding energy. | Interaction with the negatively charged phosphate backbone of RNA. |

Q & A

Basic Research Questions

Q. How can researchers synthesize hexylguanidine monohydrochloride and confirm its chemical purity?

- Methodological Answer : Synthesis typically involves condensation of hexylamine with cyanamide followed by hydrochlorination. Purification is achieved via recrystallization or column chromatography. Purity confirmation requires ¹H/¹³C NMR for structural validation, HPLC (≥95% purity threshold), and elemental analysis to verify stoichiometry (C, H, N, Cl). Reference USP protocols for guanidine derivatives to standardize purity criteria .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA/GHS-compliant practices:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Decontamination : Neutralize spills with 5% acetic acid, followed by water rinsing .

- First Aid : For skin contact, wash with soap/water; if ingested, rinse mouth and seek medical attention .

Q. How should solubility profiles of this compound be determined for experimental use?

- Methodological Answer : Perform gravimetric solubility tests in aqueous buffers (pH 3–9) and organic solvents (e.g., DMSO, ethanol) at 25°C. Centrifuge suspensions at 10,000 × g for 10 min, then quantify supernatant concentration via UV-Vis spectroscopy (λmax ~260 nm). Report solubility in mg/mL with solvent dielectric constants .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (260 nm). For complex matrices, employ LC-MS/MS with deuterated internal standards. Validate methods per ICH guidelines (linearity: R² ≥0.99, LOD ≤0.1 µg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular models?

- Methodological Answer :

- In vitro assays : Measure intracellular calcium flux (Fluo-4 AM dye) to assess CRAC channel inhibition, referencing IC50 determination protocols for analogous compounds .

- Gene expression : Perform RNA-seq on treated vs. control cells to identify pathways (e.g., apoptosis, oxidative stress).

- Controls : Include positive controls (e.g., RO2959 for CRAC inhibition) and vehicle controls .

Q. How can contradictory IC50 values for this compound in published studies be reconciled?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. Jurkat), incubation times (24–72 hr), and buffer composition (Ca²⁺ concentration).

- Data normalization : Express IC50 relative to baseline activity in untreated cells.

- Statistical rigor : Use ANOVA with post-hoc tests to compare datasets, reporting 95% confidence intervals .

Q. What methodologies are appropriate for evaluating the mutagenic potential of this compound?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction). A ≥2-fold increase in revertant colonies indicates mutagenicity .

- Micronucleus assay : Treat human lymphocytes and score micronuclei formation via flow cytometry .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.